molecular formula C2H7ClN2O B1311555 Acetamidoxime, monohydrochloride (8CI) CAS No. 5426-04-0

Acetamidoxime, monohydrochloride (8CI)

Cat. No.: B1311555
CAS No.: 5426-04-0
M. Wt: 110.54 g/mol
InChI Key: YFDYEHIAUKXEDK-UHFFFAOYSA-N
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Description

Acetamidoxime, monohydrochloride (8CI) is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Properties

CAS No.

5426-04-0

Molecular Formula

C2H7ClN2O

Molecular Weight

110.54 g/mol

IUPAC Name

N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H

InChI Key

YFDYEHIAUKXEDK-UHFFFAOYSA-N

SMILES

CC(=NO)N.Cl

Isomeric SMILES

C/C(=N/O)/N.Cl

Canonical SMILES

CC(=NO)N.Cl

Other CAS No.

5426-04-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamidoxime can be synthesized through the reaction of acetonitrile with aqueous hydroxylamine at ambient temperature, yielding acetamidoxime crystals . This method involves adding acetonitrile to an aqueous hydroxylamine solution containing 30% to 70% by weight hydroxylamine . The reaction time is relatively short, ranging from 5 to 15 minutes, and the yields are generally good, between 65% and 81% .

Industrial Production Methods

The industrial production of acetamidoxime typically involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Acetamidoxime can be oxidized using reagents like cytochrome P450 or horseradish peroxidase.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions typically occur under mild conditions with reagents such as alkyl halides.

Major Products

The major products formed from these reactions include amides, ketones, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Heterocyclic Compound Construction
Acetamidoxime serves as a useful reagent for constructing heterocyclic compounds. It is often utilized in reactions involving the formation of amides and other nitrogen-containing compounds. For instance, it has been used in the synthesis of Boc-L-cystine derivatives through a reaction involving dicyclohexylcarbodiimide (DCC) as a coupling agent, demonstrating its utility in peptide synthesis and modification .

Reactivity and Mechanism
The reactivity of acetamidoxime can be attributed to its ability to form stable intermediates that facilitate further transformations. The compound can participate in various nucleophilic substitution reactions, which are essential for synthesizing more complex molecular architectures. Its mechanism often involves the generation of an oxime intermediate that can be further manipulated .

Pharmaceutical Applications

Antibacterial Agents
Research indicates that acetamidoxime derivatives can function as precursors for developing new antibacterial agents. For example, compounds derived from acetamidoxime have shown activity against Gram-positive multiresistant pathogens, highlighting its potential role in addressing antibiotic resistance .

Therapeutic Uses
Acetamidoxime has also been explored for its potential therapeutic applications in treating conditions associated with inflammatory responses. Its derivatives may inhibit specific enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drugs .

Case Study 1: Synthesis of Antibacterial Agents

In a study published on the development of new antibacterial agents, acetamidoxime was utilized to synthesize linezolid-like oxadiazoles. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria, underscoring the importance of acetamidoxime in pharmaceutical chemistry .

Case Study 2: Heterocyclic Amine Research

Research into the mutagenicity of heterocyclic amines has highlighted the role of acetamidoxime as a reagent in synthesizing compounds that could potentially mitigate these effects. Studies have shown that modifying heterocyclic amines with acetamidoxime can alter their biological activity and toxicity profiles, providing insights into safer chemical alternatives .

Mechanism of Action

The mechanism of action of acetamidoxime involves its oxidation to release nitric oxide (NO), a molecule with various biological effects . The oxidation process is catalyzed by enzymes such as cytochrome P450, which generates superoxide radical anions (O2•−) as intermediates . These radicals play a crucial role in the compound’s ability to relax blood vessels and reduce arterial pressure .

Comparison with Similar Compounds

Similar Compounds

    Acetamide: Shares a similar structure but lacks the amidoxime functional group.

    Acetaldoxime: Similar in structure but with different functional groups.

    Acetoxime: Another related compound with distinct chemical properties.

Uniqueness

Acetamidoxime, monohydrochloride (8CI) is unique due to its ability to release nitric oxide, making it valuable for therapeutic applications . Its chemical structure allows for various modifications, enhancing its versatility in different fields .

Biological Activity

Acetamidoxime, monohydrochloride (8CI), is a compound with significant biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂H₆N₂O·HCl
  • Molecular Weight : 110.54 g/mol
  • CAS Number : 22059-22-9

Acetamidoxime is a derivative of oxime and exhibits properties that make it a candidate for various therapeutic applications.

Acetamidoxime functions primarily through its interaction with biological systems at the molecular level. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : Acetamidoxime has been shown to inhibit certain enzymes, which can affect metabolic pathways. For example, it may influence the activity of lipoprotein-associated phospholipase A2 (Lp-PLA₂), which is implicated in cardiovascular diseases .
  • Modulation of Neurotransmitter Systems : Research indicates that acetamidoxime may interact with neurotransmitter systems, potentially affecting conditions such as Alzheimer's disease by modulating amyloid peptide release .

Biological Activity

The biological activities associated with acetamidoxime can be summarized as follows:

Activity Description
AntioxidantExhibits properties that help reduce oxidative stress in cells.
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines.
NeuroprotectivePotentially protects neuronal cells from damage related to neurodegenerative diseases.
Enzyme InhibitionInhibits specific enzymes linked to lipid metabolism and cardiovascular health.

Neuroprotective Effects

A study investigated the neuroprotective effects of acetamidoxime in a model of Alzheimer's disease. The findings suggested that acetamidoxime administration led to a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Cardiovascular Implications

Research has shown that acetamidoxime can modulate lipid profiles by affecting Lp-PLA₂ activity. A clinical trial indicated that patients treated with acetamidoxime demonstrated improved lipid metabolism and reduced markers of cardiovascular risk over a six-month period .

Antioxidant Properties

A study assessing the antioxidant capacity of acetamidoxime revealed that it effectively scavenged free radicals, leading to decreased oxidative stress markers in cellular models. This property is particularly relevant in conditions characterized by oxidative damage, such as diabetes and neurodegeneration .

Q & A

Q. What are the key safety protocols for handling Acetamidoxime monohydrochloride (8CI) in laboratory settings?

Methodological Answer:

  • Training: Ensure all personnel undergo hazard-specific training, including emergency procedures and decontamination protocols. Document training signatures .
  • PPE: Use protective goggles, lab coats, and gloves. Work in fume hoods to minimize inhalation risks .
  • Storage: Avoid long-term storage; degradation may increase hazard potential. Store in cool, dry conditions with inert atmospheres .
  • Disposal: Follow federal/state regulations. Qualified personnel must dispose of unused material using appropriate protective equipment .

Q. Which spectroscopic techniques are recommended for characterizing Acetamidoxime monohydrochloride (8CI)?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen and carbon environments, cross-referencing with structural analogs (e.g., ’s bicyclic compound) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., oxime, hydrochloride) by comparing peaks to databases .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns. Use high-resolution MS to resolve isotopic clusters .
  • Elemental Analysis: Quantify C, H, N, and Cl content to verify purity .

Q. What storage conditions prevent degradation of Acetamidoxime monohydrochloride (8CI)?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to limit hydrolysis or oxidation .
  • Moisture Control: Use desiccants or vacuum-sealed packaging to avoid deliquescence .
  • Stability Monitoring: Periodically test purity via HPLC or titration to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for Acetamidoxime monohydrochloride (8CI)?

Methodological Answer:

  • Controlled Replicates: Conduct triplicate thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere) to assess reproducibility .
  • Cross-Validation: Compare differential scanning calorimetry (DSC) with TGA data to distinguish decomposition phases from solvent loss .
  • Environmental Controls: Isolate variables (e.g., humidity, oxygen levels) using sealed chambers or inert gas purges .

Q. What experimental design principles apply to studying reactivity under varying pH conditions?

Methodological Answer:

  • Buffer Systems: Use phosphate (pH 6–8) or acetate (pH 4–6) buffers to maintain stability. Avoid buffers that react with the compound (e.g., Tris with HCl) .
  • Kinetic Profiling: Perform time-resolved UV-Vis or NMR spectroscopy to track reaction intermediates. For example, adapt methods from chemotaxis gradient studies () to monitor pH-dependent changes .
  • Control Experiments: Include blank runs without the compound to rule out buffer interference .

Q. How can synthesis yield be optimized while minimizing by-products?

Methodological Answer:

  • Precursor Selection: Use high-purity acetamidoxime and HCl gas (instead of aqueous HCl) to reduce side reactions .
  • Reaction Conditions: Optimize temperature (e.g., 0–5°C for exothermic steps) and stoichiometry. Monitor pH in real time to avoid over-acidification .
  • Purification: Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel. Validate purity via melting point and HPLC .

Q. How should researchers validate chromatographic purity?

Methodological Answer:

  • HPLC Parameters: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Detect at 210 nm for hydrochloride salts .
  • Calibration Standards: Compare retention times and peak areas against certified reference materials .
  • Impurity Profiling: Use LC-MS to identify and quantify degradation products, referencing spectral libraries .

Data Presentation Best Practices

Q. How to present experimental data for publication?

Methodological Answer:

  • Figures: Follow journal guidelines (e.g., ): limit chemical structures to 2–3 in schematics, use color for clarity, and avoid compound-specific labels (e.g., "4b") .
  • Tables: Report yield, purity, and characterization data (e.g., NMR shifts, elemental analysis) with units and significant figures .
  • Data Consistency: Ensure conclusions align with raw data. Use statistical tools (e.g., ANOVA) to validate significance .

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